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Compound of Interest

Compound Name: 6-Bromo-4-fluoro-1H-indole

Cat. No.: B1343648

An In-Depth Technical Guide to 6-Bromo-4-fluoro-1H-indole: Properties and Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1H-indole, a
halogenated indole derivative of significant interest to the scientific community. Indole-
containing molecules are foundational scaffolds in medicinal chemistry, appearing in numerous
natural products and pharmaceuticals with diverse biological activities.[1][2] This document
details the core physicochemical properties of 6-Bromo-4-fluoro-1H-indole, including its
molecular formula and weight, and presents an illustrative synthetic workflow. It is intended for
researchers, chemists, and drug development professionals who utilize heterocyclic building
blocks in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

6-Bromo-4-fluoro-1H-indole is a substituted indole, a class of aromatic heterocyclic organic
compounds vital in medicinal chemistry and materials science.[1][3] The strategic placement of
bromine and fluorine atoms on the indole core creates a unique electronic and steric profile,
making it a valuable intermediate for developing complex molecular architectures, such as P13
kinase inhibitors and other bioactive compounds.[3][4]

Key Identifiers and Molecular Data
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The fundamental properties of 6-Bromo-4-fluoro-1H-indole are summarized below. This data
is critical for experimental design, stoichiometric calculations, and analytical characterization.

Property Value Source(s)
Molecular Formula CsHsBrFN [51[6]
Molecular Weight 214.03 g/mol 516171181
IUPAC Name 6-bromo-4-fluoro-1H-indole [7]

CAS Number 885520-59-2 [5][6]
Canonical SMILES Cl=CNC2=ClC(=eC(=C2)Bn [7119]

F

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
The calculation for CsHsBrFN is as follows:

Carbon (C): 8 atoms x 12.011 u = 96.088 u

Hydrogen (H): 5 atoms x 1.008 u = 5.040 u

Bromine (Br): 1 atom x 79.904 u = 79.904 u

Fluorine (F): 1 atom x 18.998 u = 18.998 u

Nitrogen (N): 1 atom x 14.007 u = 14.007 u

Total Molecular Weight: 96.088 + 5.040 + 79.904 + 18.998 + 14.007 = 214.037 u

This calculated value aligns with the experimentally determined and supplier-reported
molecular weight of 214.03 g/mol .[5][7][8]

Synthesis and Characterization Workflow

The synthesis of substituted indoles can be achieved through various established methods.
The Leimgruber-Batcho indole synthesis is a particularly effective and versatile method for
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preparing 4- and 6-substituted indoles due to its use of affordable starting materials and mild
reaction conditions.[3] This section outlines a representative protocol for the synthesis of 6-
Bromo-4-fluoro-1H-indole, demonstrating a logical and self-validating experimental approach.

lllustrative Synthetic Protocol

This protocol is based on established chemical principles for indole synthesis. The causality
behind each step is explained to provide a clear understanding of the transformation.

Step 1: Formation of the Enamine Intermediate

o Rationale: This initial step involves the reaction of a substituted nitrotoluene (e.g., 1-bromo-5-
fluoro-2-methyl-3-nitrobenzene) with a formamide acetal, such as N,N-dimethylformamide
dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amine (enamine), which is the
key precursor for the indole ring system.

e Procedure:
o Dissolve the starting substituted nitrotoluene in a suitable solvent like dioxane or DMF.
o Add DMF-DMA and a catalytic amount of a base like pyrrolidine.

o Heat the reaction mixture (e.g., to 100-120°C) and monitor its progress using Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Cool the mixture and concentrate under reduced pressure to yield the crude enamine
intermediate.

Step 2: Reductive Cyclization to Form the Indole Ring

» Rationale: The nitro group of the enamine intermediate is reduced to an amine, which then
spontaneously cyclizes onto the vinyl group to form the indole ring. Raney Nickel is a
common and effective catalyst for this type of reduction.

e Procedure:

o Dissolve the crude enamine from Step 1 in a solvent mixture such as
Methanol:Tetrahydrofuran (MeOH:THF).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://wap.guidechem.com/question/how-to-prepare-4-bromo-6-fluor-id125495.html
https://www.benchchem.com/product/b1343648?utm_src=pdf-body
https://www.benchchem.com/product/b1343648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Add a slurry of Raney Nickel catalyst.
o Cool the mixture to 0°C and slowly add hydrazine monohydrate as the reducing agent.

o Allow the reaction to warm to room temperature and stir for several hours, again
monitoring by TLC.

o Upon completion, filter the reaction mixture through a pad of diatomaceous earth to
remove the catalyst.

Step 3: Purification and Characterization

o Rationale: Purification is essential to isolate the target compound from byproducts and
unreacted reagents. Characterization confirms the identity and purity of the final product.

e Procedure:
o Concentrate the filtrate from Step 2 under reduced pressure to obtain the crude product.

o Purify the residue using column chromatography on silica gel, eluting with a non-
polar/polar solvent system (e.g., ethyl acetate/petroleum ether).

o Combine the pure fractions and evaporate the solvent to yield 6-Bromo-4-fluoro-1H-
indole.

o Confirm the structure and purity using analytical techniques such as *H NMR, 13C NMR,
and Mass Spectrometry (MS).[10]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.
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Caption: Workflow for the synthesis and purification of 6-Bromo-4-fluoro-1H-indole.
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Applications and Safety
Role in Drug Discovery

6-Bromo-4-fluoro-1H-indole is a valuable building block in drug discovery. The indole scaffold
is a "privileged structure" known for its ability to interact with a wide range of biological targets.
[1] Halogen atoms like bromine and fluorine are often incorporated into drug candidates to
modulate properties such as:

o Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-
life.

» Binding Affinity: Bromine can participate in halogen bonding, a hon-covalent interaction that
can enhance binding to target proteins.

 Lipophilicity: Halogens increase the molecule's lipophilicity, which can affect its absorption,
distribution, and ability to cross cell membranes.

This compound serves as a key starting material for synthesizing bacterial cystathionine y-
lyase (bCSE) inhibitors, which can enhance the efficacy of antibiotics against resistant bacterial
strains.[11]

Safety and Handling

As with any laboratory chemical, 6-Bromo-4-fluoro-1H-indole should be handled with
appropriate care in a well-ventilated fume hood. According to GHS classifications, it is
associated with the following hazards:

e H315: Causes skin irritation.[7]
e H319: Causes serious eye irritation.[7]
e H335: May cause respiratory irritation.[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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